molecular formula C17H20N2O6S B2428266 methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate CAS No. 1206989-31-2

methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate

Cat. No. B2428266
M. Wt: 380.42
InChI Key: QKMIMOMCIPEZMR-UHFFFAOYSA-N
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Description

The compound “methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The molecule also features a sulfamoyl group (N,N-dimethylsulfamoyl), a carboxamido group, and a methyl ester group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring, for example, is aromatic and may undergo electrophilic aromatic substitution. The sulfamoyl, carboxamido, and methyl ester groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity

Compounds with structural features similar to methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate have been synthesized and evaluated for their antimicrobial properties. For instance, a series of compounds incorporating the sulfonamide moiety and evaluated for antibacterial and antifungal activities demonstrated significant antimicrobial potential. These compounds were found to have higher activity compared to reference drugs, indicating their relevance in the development of new antimicrobial agents (Ghorab et al., 2017).

Endothelin Receptor Antagonists

Another application area is in the development of selective endothelin receptor-A antagonists. Research into N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which share a conceptual similarity with the target compound in their use of sulfamoyl groups, has shown that these molecules are potent and selective ETA receptor antagonists. This highlights the compound's potential relevance in therapeutic applications related to cardiovascular diseases (Wu et al., 1997).

Renewable PET Production

In material science, derivatives similar to the target compound have been explored for the production of biobased terephthalic acid precursors, a key component of polyethylene terephthalate (PET), through Diels–Alder and dehydrative aromatization reactions. This research demonstrates the compound's potential application in creating sustainable materials (Pacheco et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis and evaluation of heterocyclic compounds, which play a critical role in medicinal chemistry, represent another application domain. Compounds incorporating elements of the structure have been utilized in the synthesis of various heterocyclic systems, indicating the broad applicability of such compounds in drug discovery and development processes (Xuárez-Marill et al., 2007).

Luminescence Studies

Additionally, research into carboxylate-assisted ethylamide metal–organic frameworks incorporating similar structural features has explored their thermostability and luminescence properties. These studies indicate potential applications in sensing, imaging, and optoelectronic devices, highlighting the versatility of such compounds in advanced material science (Sun et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

methyl 2-[[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-10-14(15(11(2)25-10)26(22,23)19(3)4)16(20)18-13-9-7-6-8-12(13)17(21)24-5/h6-9H,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMIMOMCIPEZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate

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